5-Oxo-5lambda~5~-1,5-naphthyridine-2-carboxamide
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Overview
Description
5-Oxo-5lambda~5~-1,5-naphthyridine-2-carboxamide: is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their significant importance in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,5-naphthyridines, including 5-Oxo-5lambda~5~-1,5-naphthyridine-2-carboxamide, typically involves several classical synthetic protocols. These include the Friedländer, Skraup, Semmler-Wolff, and hetero-Diels-Alder reactions . These methods are chosen based on the desired substitution pattern and the nature of the starting materials.
Industrial Production Methods: Industrial production of 1,5-naphthyridines often involves large-scale reactions using optimized conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions: 5-Oxo-5lambda~5~-1,5-naphthyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 5-Oxo-5lambda~5~-1,5-naphthyridine-2-carboxamide is used as a building block for the synthesis of more complex molecules.
Biology: Biologically, this compound has shown promise in the development of new drugs. Its ability to interact with biological targets makes it a valuable candidate for further research in drug discovery .
Medicine: In medicine, derivatives of 1,5-naphthyridines have been studied for their anticancer, antimicrobial, and anti-inflammatory properties. These compounds have the potential to be developed into new therapeutic agents .
Industry: Industrially, this compound is used in the production of dyes, pigments, and other materials. Its chemical stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Oxo-5lambda~5~-1,5-naphthyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1,6-Naphthyridine: Known for its anticancer properties and other biological activities.
2,7-Naphthyridine: Studied for its antimicrobial and anti-inflammatory effects.
Uniqueness: 5-Oxo-5lambda~5~-1,5-naphthyridine-2-carboxamide stands out due to its specific substitution pattern and the unique biological activities it exhibits.
Properties
CAS No. |
67510-42-3 |
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Molecular Formula |
C9H7N3O2 |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
5-oxido-1,5-naphthyridin-5-ium-2-carboxamide |
InChI |
InChI=1S/C9H7N3O2/c10-9(13)7-3-4-8-6(11-7)2-1-5-12(8)14/h1-5H,(H2,10,13) |
InChI Key |
WXLWFCNKUAOJLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(=O)N)[N+](=C1)[O-] |
Origin of Product |
United States |
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